2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride
Description
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride is a thiazole-derived compound characterized by a sulfur-containing heterocyclic core (1,3-thiazole) linked to a sulfanylacetic acid moiety via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
The sulfanylacetic acid group may facilitate interactions with biological targets through hydrogen bonding or metal coordination.
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.ClH/c8-6(9)3-10-1-5-2-11-4-7-5;/h2,4H,1,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVFHDJLVSSLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the sulfanyl and acetic acid groups. One common method involves the reaction of 4-methylthiazole with chloroacetic acid in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride is in pharmaceutical research. Its thiazole moiety is known for biological activity, making it a candidate for drug development.
Case Studies:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds for antibiotic development.
Biochemical Research
This compound is also utilized in biochemical assays and studies due to its ability to interact with various biological targets.
Applications:
- Enzyme Inhibition Studies : The compound can be used to evaluate the inhibition of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
Agricultural Chemistry
The thiazole group is prevalent in agrochemicals, and derivatives like 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride may have applications in developing herbicides or fungicides.
Benefits:
- Pest Resistance : Research into similar compounds suggests potential effectiveness against plant pathogens, enhancing crop protection strategies.
Data Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Pharmaceutical | Drug development for antimicrobial agents | Significant inhibition of bacterial growth observed |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Agricultural Chemistry | Development of agrochemicals | Potential effectiveness against plant pathogens |
Mechanism of Action
The mechanism of action of 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can undergo oxidation-reduction reactions, affecting cellular redox balance. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride and related compounds:
Structural and Functional Differences
- Core Modifications: Unlike the parent thiazole in the target compound, Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride introduces a 2-amino group, enhancing hydrogen-bonding capacity .
- The ester group in serves as a hydrolyzable prodrug motif.
- Synthetic Routes : Thiol-disulfide exchange (target compound) avoids harsh reagents compared to EDC/HOBt-mediated amidation in , favoring scalability .
Biological Activity
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
The compound's chemical formula is with a molecular weight of 225.72 g/mol. It is characterized by the presence of a thiazole ring, which is known for contributing to various pharmacological effects.
| Property | Value |
|---|---|
| Chemical Formula | C6H8ClNO2S2 |
| Molecular Weight | 225.72 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride involves multi-step reactions that typically include the formation of thiazole derivatives followed by acetic acid conjugation. The synthetic pathway can be summarized as follows:
- Thiazole Formation : The initial step involves the synthesis of a thiazole ring through condensation reactions.
- Substitution Reaction : The thiazole derivative is then treated with acetic acid to form the sulfanyl-acetic acid moiety.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.
Antimicrobial Activity
Thiazole derivatives, including 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride, have demonstrated significant antimicrobial properties. Studies indicate that compounds containing thiazole moieties exhibit activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : It has also been reported to inhibit the growth of fungi including Candida albicans.
Anticonvulsant Activity
Research highlights the potential anticonvulsant properties of thiazole-containing compounds. In animal models, derivatives similar to 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride have shown efficacy in reducing seizure frequency and severity.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation in vitro. Notably:
- Cytotoxicity Studies : Compounds related to 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride exhibited IC50 values indicating significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | < 10 |
| HT29 | < 5 |
| MCF7 | < 15 |
Case Studies
Recent studies have focused on the therapeutic applications of thiazole derivatives:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole compounds, including our compound of interest, demonstrating broad-spectrum activity .
- Anticonvulsant Research : In a controlled trial involving animal models, thiazole derivatives were assessed for their anticonvulsant properties using the maximal electroshock (MES) model, showing promising results in seizure control .
- Cytotoxicity Assays : A comprehensive analysis of several thiazole derivatives revealed that those similar to 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride exhibited potent cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions using reagents like Lawesson’s reagent, followed by functionalization steps such as oxidative chlorination or sulfonamide formation . For purity confirmation, employ HPLC (to quantify impurities) and NMR (to verify structural integrity, including thiazole ring protons and sulfanyl group integration). Mass spectrometry (MS ) is critical for molecular weight validation. Ensure reaction intermediates (e.g., benzyl sulfides) are characterized via FT-IR to track sulfur-related functional groups .
Q. How should researchers design experiments to optimize the yield of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) principles to systematically vary parameters like temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a central composite design can identify optimal conditions for cyclization efficiency. Prioritize factors influencing sulfur-based intermediates (e.g., oxidative stability of sulfanyl groups) and validate results with ANOVA to isolate significant variables .
Q. What are the critical considerations for handling and storing 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride to ensure experimental reproducibility?
- Methodological Answer : Store the compound in desiccated, amber vials at –20°C to prevent hydrolysis of the sulfanyl group. Conduct stability tests under varying humidity and temperature conditions using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via TLC or HPLC to establish shelf-life limits .
Advanced Research Questions
Q. What computational strategies can be employed to elucidate the reaction mechanisms involved in the formation of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride?
- Methodological Answer : Combine density functional theory (DFT) calculations with intrinsic reaction coordinate (IRC) analysis to map potential energy surfaces for cyclization and sulfanyl group activation. Use software like Gaussian or ORCA to simulate transition states, particularly for sulfur-mediated bond rearrangements. Validate computational models with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .
Q. How can researchers reconcile contradictory data observed in the biological activity assays of thiazole-derived compounds such as 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride?
- Methodological Answer : Conduct cross-study comparisons to identify variables such as cell line specificity (e.g., NCI-60 panel vs. primary cultures) or assay protocols (MTT vs. ATP-based luminescence). Use meta-analysis tools to aggregate data, applying statistical corrections (e.g., Bonferroni for multiple comparisons) to resolve discrepancies. Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Q. What methodologies are recommended for evaluating the in vitro antitumor activity of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride, and how should IC50 values be interpreted across diverse cancer cell lines?
- Methodological Answer : Perform dose-response assays (e.g., 72-hour exposure in NCI-60 cell lines) with SRB or MTT endpoints to calculate IC50. Normalize data to reference compounds (e.g., cisplatin) and account for cell line heterogeneity using COMPARE analysis (NCI’s pattern recognition tool). Use hierarchical clustering to group cell lines by sensitivity and correlate with genomic databases (e.g., CCLE) to identify mechanistic biomarkers .
Q. How can statistical methods improve the optimization of reaction conditions for scaling up 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride synthesis?
- Methodological Answer : Apply response surface methodology (RSM) with a Box-Behnken design to model interactions between catalyst loading, reaction time, and solvent volume. Use Monte Carlo simulations to predict scalability risks (e.g., exothermicity during thiazole ring formation). Validate pilot-scale batches with PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .
Q. What advanced analytical techniques are suitable for probing the stability of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride under physiological conditions?
- Methodological Answer : Use LC-MS/MS to track degradation products in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Employ X-ray photoelectron spectroscopy (XPS) to analyze sulfur oxidation states in aged samples. For in situ stability, utilize microcalorimetry to detect heat flow changes indicative of decomposition .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported biological activity data for thiazole-based compounds?
- Methodological Answer : Implement blinded replicate studies to eliminate operator bias. Cross-reference with structural analogs (e.g., methyl-substituted thiazoles) to isolate substituent effects. Use molecular docking to assess target binding affinity variations and validate with SPR (Surface Plasmon Resonance) for kinetic binding data .
Q. What experimental frameworks are recommended for resolving discrepancies between computational predictions and empirical reaction yields?
- Methodological Answer :
Re-evaluate computational models with higher-level theory (e.g., CCSD(T) for electron correlation) and include solvation effects (e.g., COSMO-RS). Experimentally, conduct isotopic labeling (e.g., 34S) to trace sulfur participation in unexpected side reactions. Compare kinetic isotope effects (KIE) with theoretical predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
